5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid
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Overview
Description
5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a thiazole ring and a trichlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with thiazole derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually refluxed to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The trichlorobenzoyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Oxidized thiazole compounds.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorobenzoyl chloride: A precursor in the synthesis of 5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
This compound is unique due to the presence of both the trichlorobenzoyl group and the thiazole ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H5Cl3N2O3S |
---|---|
Molecular Weight |
351.6 g/mol |
IUPAC Name |
5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H5Cl3N2O3S/c12-4-1-5(13)7(6(14)2-4)9(17)16-10-8(11(18)19)15-3-20-10/h1-3H,(H,16,17)(H,18,19) |
InChI Key |
JNZFDXXPYSRCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)NC2=C(N=CS2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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